molecular formula C18H24N2O2S B1409476 tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate CAS No. 1673527-14-4

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Cat. No. B1409476
M. Wt: 332.5 g/mol
InChI Key: DRGHQBBMDWMLHI-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate and tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate are similar to the compound you’re interested in. They have a piperidine ring, a cyano group, and a tert-butyl ester, similar to your compound .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . The InChI code can also provide information about the molecular structure .

Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds

  • Intermediate for Vandetanib : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is synthesized as a key intermediate of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution processes, achieving a total yield of 20.2% (Min Wang et al., 2015).

  • Anticancer Drug Intermediate : Another compound, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, serves as an important intermediate for the synthesis of small molecule anticancer drugs. This compound is synthesized through nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, with a high total yield of 71.4% (Binliang Zhang et al., 2018).

Anticorrosive Applications

  • Anticorrosive Behaviour : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive properties on carbon steel in corrosive media. This study found that the compound could effectively protect the steel surface with an inhibition efficiency of 91.5% at 25 ppm, demonstrating potential applications in protecting metals against corrosion (B. Praveen et al., 2021).

Synthesis of Biologically Active Compounds

  • Crizotinib Intermediate : A compound related to the one of interest, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds like crizotinib, a treatment for non-small cell lung cancer. The compound was synthesized with a total yield of 49.9% (D. Kong et al., 2016).

Safety And Hazards

The safety information for similar compounds indicates that they may be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on your compound could involve further exploration of its synthesis, characterization, and potential applications. It could also involve studying its biological activity, as similar compounds have shown a wide spectrum of biological activities .

properties

IUPAC Name

tert-butyl 4-cyano-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)22-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(23-4)8-6-14/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHQBBMDWMLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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